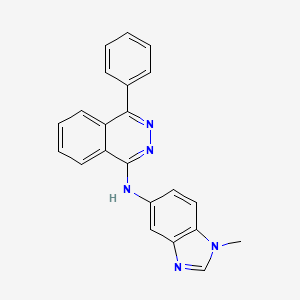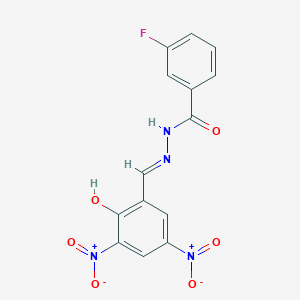
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine, also known as PFT-α, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PFT-α has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα exerts its effects by inhibiting the transcriptional activity of the tumor suppressor protein p53. P53 is a transcription factor that plays a critical role in regulating cell growth and apoptosis. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and inhibiting its transcriptional activity. This leads to a reduction in the expression of pro-inflammatory cytokines, anti-apoptotic proteins, and cell cycle regulators.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has also been shown to induce apoptosis in cancer cells and inhibit tumor growth and metastasis. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to protect neurons from oxidative stress and reduce neuronal cell death in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in various diseases. However, there are some limitations to using N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in lab experiments. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some disease models. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα may have off-target effects on other proteins, which may limit its specificity.
未来方向
There are several future directions for the study of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα. One direction is to develop more potent and selective inhibitors of p53 transcriptional activity. Another direction is to study the effects of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in human clinical trials. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has shown promising results in animal models, and clinical trials may provide valuable information on its safety and efficacy in humans. In addition, further studies are needed to investigate the potential therapeutic applications of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases.
合成方法
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα can be synthesized using a multi-step process. The first step involves the synthesis of 1-methyl-1H-benzimidazole-5-carboxylic acid, which is then converted to 1-methyl-1H-benzimidazole-5-carboxamide. The next step involves the synthesis of 4-phenyl-1-phthalazinamine, which is then coupled with the 1-methyl-1H-benzimidazole-5-carboxamide to form N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα. The final product is obtained after purification and characterization.
科学研究应用
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been studied in animal models of inflammatory diseases such as sepsis, acute lung injury, and rheumatoid arthritis. It has been shown to reduce inflammation and improve survival in these models. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has also been studied in animal models of cancer and has been shown to inhibit tumor growth and metastasis. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to have neuroprotective properties and has been studied in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-27-14-23-19-13-16(11-12-20(19)27)24-22-18-10-6-5-9-17(18)21(25-26-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBTNUDGOVKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6003281.png)

![4-[1-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6003310.png)
![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6003318.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)
![7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6003334.png)

![N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B6003339.png)
![{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6003343.png)
![1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6003348.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)